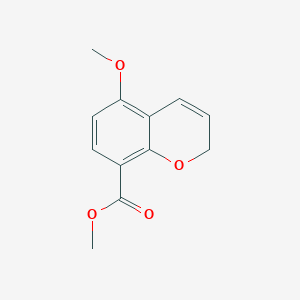
2-Fluoro-3-(pyridin-4-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a pyridin-4-yl group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine atom and the pyridin-4-yl group onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The pyridin-4-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a pyridin-4-ylboronic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2-Fluoro-3-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-Fluoro-3-(pyridin-4-yl)benzoic acid.
Reduction: 2-Fluoro-3-(pyridin-4-yl)benzyl alcohol.
Substitution: 2-Amino-3-(pyridin-4-yl)benzaldehyde.
科学研究应用
2-Fluoro-3-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and drug interactions.
作用机制
The mechanism of action of 2-Fluoro-3-(pyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the pyridin-4-yl group facilitates interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
相似化合物的比较
- 2-Fluoro-4-(pyridin-4-yl)benzaldehyde
- 3-Fluoro-4-(pyridin-4-yl)benzaldehyde
- 2-Fluoro-3-(pyridin-3-yl)benzaldehyde
Comparison: 2-Fluoro-3-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridin-4-yl groups, which influence its reactivity and binding properties. Compared to its analogs, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
属性
分子式 |
C12H8FNO |
|---|---|
分子量 |
201.20 g/mol |
IUPAC 名称 |
2-fluoro-3-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-10(8-15)2-1-3-11(12)9-4-6-14-7-5-9/h1-8H |
InChI 键 |
DDJJGPWPTOTJGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C2=CC=NC=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


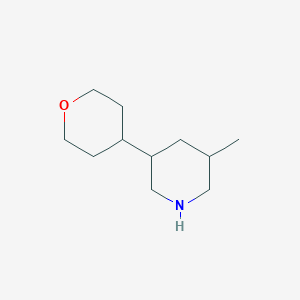
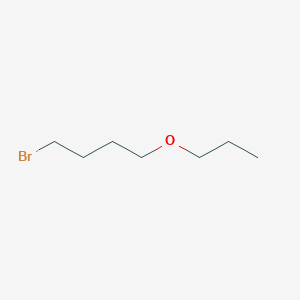
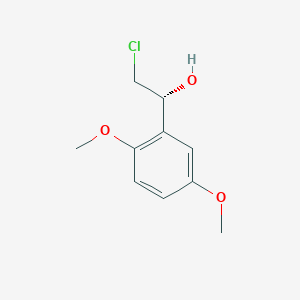
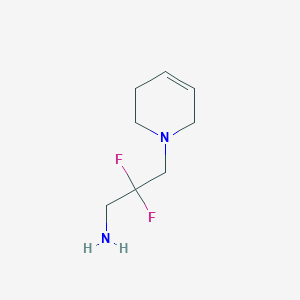
![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
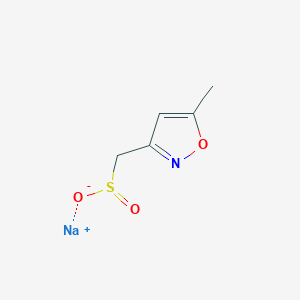
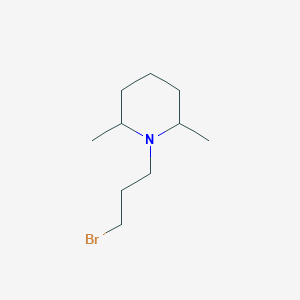
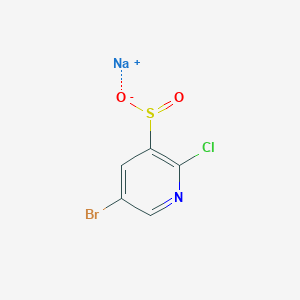
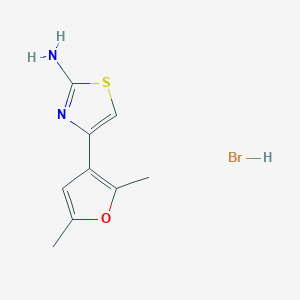
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)

